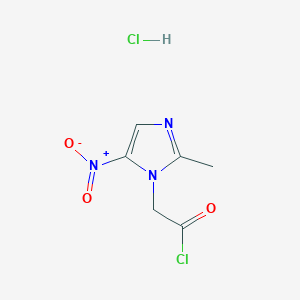

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

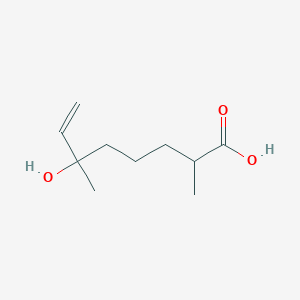

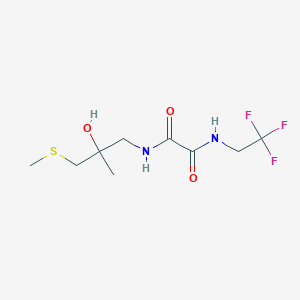

“2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid” is an analytical standard with the empirical formula C6H7N3O4 . It is also known as 1-Carboxymethylmetronidazole, 2-Methyl-5-nitroimidazole-1-acetic acid, and Metronidazole-1-acetic acid . It is a derivative of metronidazole, a commonly used drug for treating giardiasis and trichomoniasis .

Molecular Structure Analysis

The molecular weight of “2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid” is 185.14 . The SMILES string representation of the molecule is O=C(O)CN1C©=NC=C1N+=O .Physical and Chemical Properties Analysis

The compound is an analytical standard with an assay of ≥97.5% (GC) . It has a limited shelf life, with the expiry date mentioned on the label . It is suitable for HPLC and gas chromatography (GC) techniques .科学的研究の応用

Corrosion Inhibition

Imidazoline derivatives, closely related to imidazole derivatives like 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride, have been investigated for their potential as corrosion inhibitors. These compounds have demonstrated efficacy in protecting mild steel in hydrochloric acid solution, showcasing their relevance in materials science and engineering. Their inhibition mechanism has been elucidated through techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, further supported by scanning electron microscopy (SEM) analyses (Zhang et al., 2015).

Synthesis of Nitroimidazole Isotopes

The synthesis of isotopically labeled compounds is crucial for tracer and imaging studies in chemistry and biology. A method for converting 2-methyl-4(5)-nitroimidazole into 2-methyl-4(5)-nitro[15N1(3)]imidazole has been reported, involving a four-stage process that includes nitration, treatment with glycine, and subsequent reactions leading to the target compound. This work underscores the utility of nitroimidazole derivatives in the synthesis of labeled compounds for research applications (Suwiński & Szczepankiewicz, 1996).

Heterocyclic Chemistry

Research in heterocyclic chemistry often involves the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and dyes. Imidazole derivatives, including those related to this compound, have been employed in the synthesis of various heterocyclic compounds. These efforts have contributed to the development of new synthetic routes and the exploration of chemical reactivity patterns characteristic of imidazole-based compounds (Eweiss & Osman, 1980).

Bioconjugation and Complex Formation

The conjugation of bioactive molecules with metal ions can enhance their biological efficacy or modify their physical properties for specific applications. Nitroimidazole derivatives have been utilized to synthesize heteroscorpionate ligands and their copper(II) complexes. These complexes have shown promise in biological studies, including cytotoxic activity against tumor cell lines, demonstrating the potential of imidazole derivatives in the development of novel therapeutic agents (Pellei et al., 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has hazard statement H319, which indicates that it causes serious eye irritation . Precautionary statements include P305 + P351 + P338, which suggest rinsing cautiously with water for several minutes in case of contact with eyes .

将来の方向性

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contain the 1, 3-diazole ring . The broad range of biological activities exhibited by imidazole derivatives suggests potential for the development of novel drugs .

作用機序

Target of Action

The compound, also known as 1-Carboxymethylmetronidazole , is a derivative of metronidazole . Metronidazole is a well-known drug used to combat anaerobic bacterial and parasitic infections . Therefore, the primary targets of this compound are likely to be similar, i.e., anaerobic bacteria and parasites.

Mode of Action

Metronidazole is a prodrug; it is intracellularly reduced by redox-active compounds, such as ferredoxin, to form reactive nitro radicals that are cytotoxic . These radicals can damage DNA and other critical biomolecules, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to involve DNA synthesis and repair, given the DNA-damaging effects of its parent compound, metronidazole . The disruption of these pathways can inhibit the growth and proliferation of the targeted anaerobic bacteria and parasites.

Pharmacokinetics

Metronidazole, the parent compound, is known to have high gastrointestinal absorption and is distributed throughout the body, crossing both the blood-brain barrier and the placenta . It is metabolized in the liver and excreted mainly through the kidneys . The compound’s ADME properties could be similar, but further studies are needed to confirm this.

Result of Action

The result of the compound’s action would be the inhibition of growth and eventual death of the targeted anaerobic bacteria and parasites. This is achieved through the cytotoxic effects of the reactive nitro radicals formed during the compound’s intracellular reduction .

生化学分析

Biochemical Properties

It is known that metronidazole, a related compound, interacts with various enzymes and proteins

Cellular Effects

Derivatives of metronidazole have been shown to exhibit antibacterial and anti-parasitic activities . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride in animal models have not been reported. Related compounds have been shown to exhibit dose-dependent effects .

特性

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)acetyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O3.ClH/c1-4-8-2-6(10(12)13)9(4)3-5(7)11;/h2H,3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYIUBHTRGOMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(=O)Cl)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2982848.png)

![1-(3-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2982852.png)

![3-(4-methylphenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2982854.png)

![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(4-iodophenyl)sulfonylpiperidine](/img/structure/B2982855.png)

![4-Chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2982856.png)

![2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2982858.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea](/img/structure/B2982861.png)